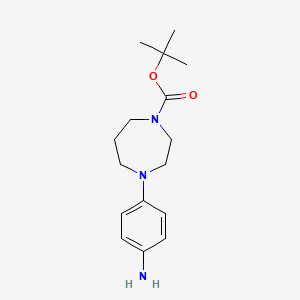
1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol” is a type of organic compound. It is also known as "1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)-" . It is a colorless to very slightly yellow oily liquid with a terpiniod aroma .
Molecular Structure Analysis
The molecular formula of this compound is C10H18O2 . It has an average mass of 170.249 Da and a monoisotopic mass of 170.130676 Da .Physical And Chemical Properties Analysis
This compound is a colorless to very slightly yellow oily liquid . The molecular formula is C10H18O2, with an average mass of 170.249 Da and a monoisotopic mass of 170.130676 Da .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol' involves the following steps: (1) synthesis of 1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, (2) synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, and (3) coupling of the two compounds to form the final product.", "Starting Materials": [ "Cyclohexene", "Methylmagnesium bromide", "Propargyl bromide", "4-Methylcyclohex-3-en-1-one", "2-Propanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate" ], "Reaction": [ { "Step 1": "Synthesis of 1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol", "Conditions": "Reflux in dry ethyl acetate with methylmagnesium bromide and propargyl bromide", "Reactants": [ "Cyclohexene", "Methylmagnesium bromide", "Propargyl bromide", "Ethyl acetate" ], "Products": "1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol" }, { "Step 2": "Synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol", "Conditions": "Reduction with sodium borohydride in methanol", "Reactants": [ "4-Methylcyclohex-3-en-1-one", "Sodium borohydride", "Methanol" ], "Products": "2-(4-methylcyclohex-3-en-1-yl)propan-2-ol" }, { "Step 3": "Coupling of the two compounds", "Conditions": "Reaction with hydrochloric acid and sodium hydroxide followed by drying with sodium sulfate", "Reactants": [ "1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol", "2-(4-methylcyclohex-3-en-1-yl)propan-2-ol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate" ], "Products": "1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol" } ] } | |
Numéro CAS |
1196157-69-3 |
Nom du produit |
1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



